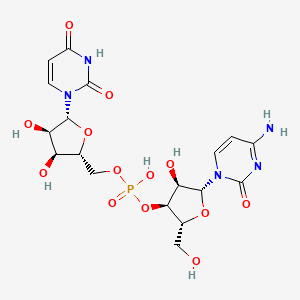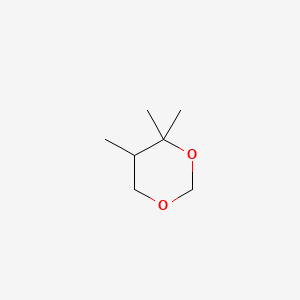
4,4,5-Trimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2. It belongs to the class of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4,5-Trimethyl-1,3-dioxane can be synthesized through the Prins reaction, which involves the condensation of tert-butanol with formaldehyde in the presence of acid catalysts such as phosphoric acid or synthetic zeolites . The reaction is typically carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa, with a stirring speed of 60 rpm .
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of synthetic zeolites like NaA-Y, CaA-Y, NaX, and CaX as catalysts. The process is optimized to achieve high selectivity and yield, with conditions tailored to maximize the efficiency of the Prins reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include formaldehyde, tert-butanol, phosphoric acid, and synthetic zeolites . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4,4,5-Trimethyl-1,3-dioxane has a wide range of applications in scientific research, including:
Biology: Its stability and unique chemical properties make it useful in various biochemical studies.
Medicine: It is investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of 4,4,5-Trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. In the Prins reaction, for example, the compound acts as an intermediate, facilitating the formation of isoprene monomers through a series of acid-catalyzed condensation reactions . The molecular targets and pathways involved in these reactions include the activation of formaldehyde and tert-butanol, leading to the formation of the dioxane ring structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,4,5-Trimethyl-1,3-dioxane include:
4,4,6-Trimethyl-1,3-dioxane: Another dioxane derivative with a similar molecular structure.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): A compound with a dioxane ring structure and additional functional groups.
2,4,4-Trimethyl-1,3-dioxane: A compound with a similar dioxane ring structure and different substituents.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups on the dioxane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of isoprene monomers and other industrial chemicals .
Eigenschaften
CAS-Nummer |
1122-03-8 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
4,4,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6-4-8-5-9-7(6,2)3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
ULMSSYJQRGAMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCOC1(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


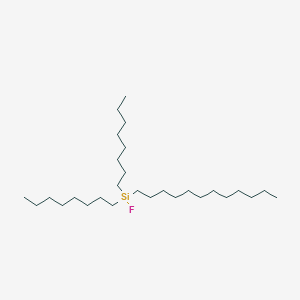
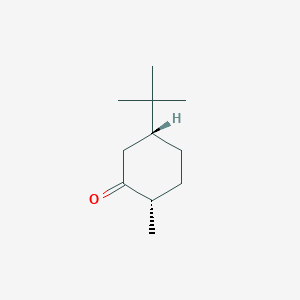

![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)
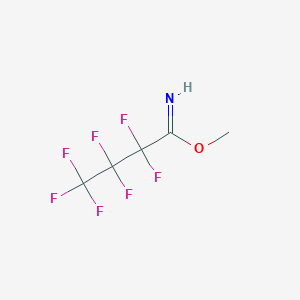

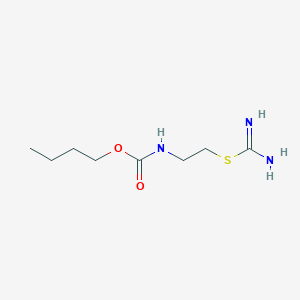
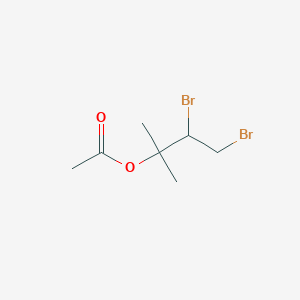
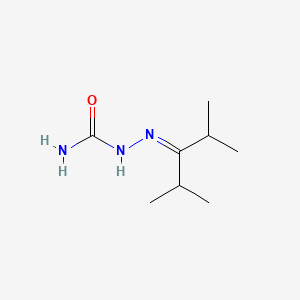
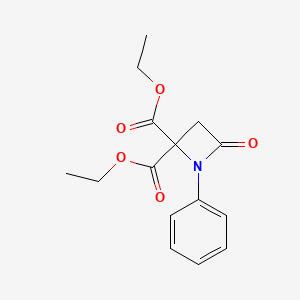
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)

